Oct-5-en-1-ol
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Overview
Description
cis-5-Octen-1-ol: is an organic compound with the molecular formula C8H16O . It is a colorless to pale yellow liquid with a characteristic watermelon, citrus-like odor . This compound is used primarily as a fragrance and flavoring agent, providing melon and orange fragrances as well as orange, mushroom, melon, watermelon, and banana flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-5-Octen-1-ol can be synthesized through various synthetic routes. One common method involves the hydroboration-oxidation of 5-octyne. The reaction typically proceeds as follows:
Hydroboration: 5-octyne is treated with diborane (B2H6) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield cis-5-Octen-1-ol.
Industrial Production Methods: Industrial production of cis-5-Octen-1-ol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of stabilizers such as α-tocopherol is common to prevent oxidation and degradation of the compound during storage .
Chemical Reactions Analysis
Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: cis-5-Octenal and cis-5-Octenoic acid.
Reduction: 5-Octanol.
Substitution: Halogenated derivatives such as 5-chloro-5-octen-1-ol.
Scientific Research Applications
cis-5-Octen-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing the behavior of insects and other organisms . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
cis-5-Octen-1-ol can be compared with other similar compounds, such as:
cis-3-Hexen-1-ol: Known for its grassy odor, used in flavors and fragrances.
1-Octen-3-ol: Known for its mushroom-like odor, used in flavors and fragrances.
cis-6-Nonen-1-ol: Known for its green, melon-like odor, used in flavors and fragrances.
Uniqueness: cis-5-Octen-1-ol is unique due to its specific watermelon, citrus-like odor, which makes it particularly valuable in the fragrance and flavor industry .
Properties
CAS No. |
90200-83-2 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
VDHRTASWKDTLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCO |
density |
0.840-0.860 (20°) |
physical_description |
colourless liquid |
Origin of Product |
United States |
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